Eserethol

Catalog No.
S784621
CAS No.
469-23-8
M.F
C15H22N2O
M. Wt
246.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eserethol

CAS Number

469-23-8

Product Name

Eserethol

IUPAC Name

(3aR,8bS)-7-ethoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

InChI

InChI=1S/C15H22N2O/c1-5-18-11-6-7-13-12(10-11)15(2)8-9-16(3)14(15)17(13)4/h6-7,10,14H,5,8-9H2,1-4H3/t14-,15+/m1/s1

InChI Key

KQWOEHQIZVGMMT-CABCVRRESA-N

SMILES

CCOC1=CC2=C(C=C1)N(C3C2(CCN3C)C)C

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C3C2(CCN3C)C)C

Isomeric SMILES

CCOC1=CC2=C(C=C1)N([C@@H]3[C@]2(CCN3C)C)C

Eserethole is a nitrogen-containing organic compound with the chemical formula C₁₅H₂₂N₂O. It features a unique bicyclic structure that combines an indole and a pyrrole ring system, making it a significant intermediate in the synthesis of various alkaloids. Eserethole is primarily recognized for its role in the production of physostigmine, an acetylcholinesterase inhibitor used in treating glaucoma and other medical conditions. The compound appears as a red to dark red semi-solid and is typically stored under inert conditions at low temperatures (253 K) due to its reactivity and limited solubility in non-polar solvents like chloroform, while being slightly soluble in polar solvents such as ethanol .

, which can be categorized as follows:

  • Oxidation: Eserethole can be oxidized to form various oxides.
  • Reduction: Reduction processes can yield amine derivatives.
  • Substitution: The compound can undergo substitution reactions involving its triazole and aniline moieties, leading to diverse derivatives.

Common reagents employed in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions are typically controlled to ensure desired transformations occur effectively.

Eserethole exhibits significant biological activity, particularly due to its structural components that influence various biochemical pathways. It has been shown to interact with multiple enzymes and proteins, notably inhibiting poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme crucial for DNA repair mechanisms. This inhibition can lead to the activation of cell death pathways, particularly in cancer cells, highlighting its potential therapeutic applications .

The compound's pharmacokinetic properties are also noteworthy; the presence of the 1,2,4-triazole moiety enhances its physicochemical characteristics such as solubility and lipophilicity, which are critical for its biological efficacy.

The synthesis of eserethole involves several methods:

  • Cyclization: This method typically involves the cyclization of appropriate precursors under acidic or basic conditions.
  • Substitution Reactions: Following cyclization, substitution reactions introduce phenyl and aniline groups into the structure .
  • Industrial Production Techniques: For large-scale production, techniques such as microwave irradiation and specific catalysts are employed to optimize yield and purity.

The detailed synthetic routes often require careful control of reaction conditions to maximize efficiency.

Eserethole serves primarily as a building block in the synthesis of various alkaloids with medicinal properties. Its most notable application is in the production of physostigmine, which is used therapeutically for conditions like glaucoma and delayed gastric emptying. Additionally, it plays a role in synthesizing other alkaloids that exhibit similar acetylcholinesterase-inhibiting activities .

Research on eserethole's interactions reveals its capacity to influence cellular processes significantly. Its interaction with PARP-1 exemplifies how it can modulate enzymatic activity and affect cellular signaling pathways. Studies indicate that eserethole's effects can vary based on dosage and environmental conditions, highlighting its potential utility in pharmacological applications .

Eserethole shares structural similarities with several other compounds, particularly those containing indole or pyrrole rings. Here are some notable compounds:

Compound NameStructure TypeKey Features
PhysostigmineAlkaloidAcetylcholinesterase inhibitor used in medicine
(-)-PhysovenineAlkaloidRelated to eserethole; exhibits similar properties
(-)-GeneserineAlkaloidAlso derived from eserethole; acetylcholinesterase inhibitor
2-(3-phenyl-1H-1,2,4-triazol-5-yl)anilineTriazole derivativeExhibits antibacterial and anticancer activities

Eserethole is unique due to its specific bicyclic structure that allows for distinct biological activities not fully replicated by these similar compounds. Its role as an intermediate in the synthesis of various pharmacologically active alkaloids further emphasizes its significance in medicinal chemistry .

Spectroscopic Analysis Techniques

Spectroscopic methods represent the cornerstone of analytical characterization for Eserethol, providing detailed structural information through various electromagnetic radiation interactions. These techniques enable comprehensive molecular identification and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance spectroscopy serves as the primary tool for structural elucidation of Eserethol. The proton NMR (¹H NMR) spectrum provides characteristic signals for the compound's diverse proton environments [1]. The aromatic protons of the indole ring system typically appear in the 6-8 ppm region, while the aliphatic protons including the methyl groups and ethoxy substituent resonate at 1-4 ppm [2]. The specific chemical shift values and coupling patterns confirm the presence of the pyrrolo[2,3-b]indole framework characteristic of Eserethol.

Carbon-13 NMR (¹³C NMR) spectroscopy complements the proton data by revealing the carbon framework of the molecule [1]. The aromatic carbons of the indole system appear in the 120-160 ppm range, while aliphatic carbons including the ethoxy and methyl substituents resonate at 10-60 ppm [2]. The integration ratios and multiplicities provide quantitative information about the molecular structure, confirming the presence of fifteen carbon atoms as indicated by the molecular formula C₁₅H₂₂N₂O.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy provides characteristic absorption bands corresponding to specific functional groups within Eserethol [1]. The spectrum typically exhibits C-H stretching vibrations in the 3000-3500 cm⁻¹ region, with distinct peaks for both aromatic and aliphatic carbon-hydrogen bonds [3]. The aromatic C=C stretching vibrations appear in the 1600-1650 cm⁻¹ range, confirming the presence of the indole ring system [4]. The ethoxy group contributes characteristic C-O stretching absorptions around 1000-1300 cm⁻¹ [5].

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions within Eserethol, particularly the π-π* transitions of the indole chromophore [1]. The absorption maximum typically occurs in the 250-300 nm region, characteristic of substituted indole derivatives [2]. The specific wavelength and intensity depend on the substitution pattern and electronic effects of the ethoxy and methyl groups. This technique proves valuable for quantitative analysis and purity assessment when combined with High Performance Liquid Chromatography (HPLC).

Chromatographic Separation Methods

Chromatographic techniques enable the separation, purification, and quantitative analysis of Eserethol from complex mixtures. Multiple chromatographic approaches have been developed to address different analytical requirements.

High Performance Liquid Chromatography (HPLC)

HPLC represents the most widely employed chromatographic method for Eserethol analysis [1]. Reverse-phase HPLC using C18 columns with acetonitrile-water gradient elution provides excellent separation efficiency [6]. The compound typically elutes with retention times of 5-15 minutes depending on the specific gradient conditions employed. Detection is commonly performed at 254 nm, utilizing the UV absorption properties of the indole chromophore [7].

Normal-phase HPLC using silica columns with hexane-isopropanol mobile phases offers an alternative approach for specific applications [6]. This method provides different selectivity and may be preferred for certain analytical challenges. The retention times are generally longer (10-25 minutes) due to the stronger interactions with the polar stationary phase.

Thin Layer Chromatography (TLC)

TLC provides a rapid, cost-effective method for preliminary analysis and monitoring of Eserethol [8]. Silica gel plates with ethyl acetate-hexane mobile phases yield retention factors (Rf) values typically ranging from 0.3-0.7 [9]. The compound can be visualized under UV light due to its natural chromophore properties, eliminating the need for chemical staining reagents in most cases [8].

Gas Chromatography (GC)

Gas chromatography is not suitable for direct analysis of Eserethol due to its semi-solid nature at room temperature and potential thermal decomposition [10]. The compound's molecular weight of 246.35 g/mol and the presence of nitrogen-containing heterocycles make it thermally labile under typical GC conditions. Chemical derivatization would be required to render the compound suitable for GC analysis, which is generally not preferred for routine analytical applications.

X-ray Crystallography Studies

X-ray crystallography provides the most definitive structural information for Eserethol when suitable crystals can be obtained [11]. This technique determines the three-dimensional atomic arrangement and precise bond lengths and angles within the molecule. The crystallographic data reveals the spatial relationship between the indole and pyrrole ring systems, confirming the bicyclic structure that combines these two heterocyclic units [12].

The crystallographic analysis typically requires single crystals of sufficient quality and size for diffraction measurements [11]. The compound's semi-solid nature at room temperature may present challenges for crystal growth, necessitating careful selection of crystallization conditions including solvent choice, temperature control, and nucleation management [13].

Crystal Structure Determination

X-ray diffraction patterns provide structure factor amplitudes that are mathematically transformed to generate electron density maps [11]. The atomic positions are refined through iterative least-squares procedures until optimal agreement between calculated and observed structure factors is achieved [13]. The final structure includes precise atomic coordinates, thermal parameters, and bond distances for all non-hydrogen atoms.

Crystallographic Parameters

The unit cell parameters, space group symmetry, and molecular packing arrangements are determined from the diffraction data [11]. These parameters provide information about intermolecular interactions and crystal stability. The presence of two stereocenters in Eserethol requires careful attention to absolute configuration determination through analysis of anomalous dispersion effects [12].

Mass Spectrometric Identification

Mass spectrometry provides definitive molecular weight confirmation and structural fragmentation information for Eserethol [14]. The molecular ion peak at m/z 246 corresponds to the intact molecular formula C₁₅H₂₂N₂O, confirming the molecular weight of 246.35 g/mol .

Ionization Methods

Fragmentation Patterns

The fragmentation behavior of Eserethol follows predictable patterns based on the molecular structure [17]. Common fragmentation pathways include loss of ethyl groups (M-29), methyl groups (M-15), and cleavage of the ethoxy substituent. The base peak intensity and fragment ion distributions provide structural confirmation and can be used for quantitative analysis.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry enables accurate mass determination within 1-5 ppm accuracy [18]. This capability allows definitive elemental composition assignment and discrimination between isobaric compounds. The isotope pattern analysis confirms the presence of the expected number of carbon and nitrogen atoms.

NMR Characterization

Nuclear Magnetic Resonance spectroscopy provides the most comprehensive structural information for Eserethol through multiple nuclear observations [2]. The compound's complex heterocyclic structure generates characteristic NMR signatures that enable unambiguous identification.

Proton NMR Analysis

The ¹H NMR spectrum of Eserethol exhibits distinct resonance regions corresponding to different proton environments [1]. The aromatic protons of the indole ring system appear as multiplets in the 6-8 ppm region, with specific chemical shifts influenced by the substitution pattern. The N-methyl groups typically resonate as singlets around 3-4 ppm, while the ethoxy substituent shows the characteristic ethyl pattern with triplet and quartet multiplicity [2].

Carbon-13 NMR Analysis

The ¹³C NMR spectrum provides complementary information about the carbon framework [1]. The aromatic carbons display chemical shifts in the 120-160 ppm range, with quaternary carbons at the ring junctions showing characteristic downfield shifts. The aliphatic carbons including the ethoxy and methyl substituents resonate at 10-60 ppm, with specific values dependent on their electronic environments [2].

Advanced NMR Techniques

Two-dimensional NMR experiments including COSY, HSQC, and HMBC provide detailed connectivity information [2]. These techniques enable assignment of individual carbon and proton resonances and confirm the molecular structure through correlation patterns. The stereochemical configuration at the two stereocenters can be determined through NOE experiments and coupling constant analysis.

Melting Point Determination and Significance

The melting point of Eserethol serves as a fundamental physical property for compound identification and purity assessment [19]. The determination follows standard pharmacopeial methods using capillary melting point apparatus with controlled heating rates [20].

Experimental Methodology

Melting point determination utilizes the capillary method with samples heated at 1°C/min in accordance with European Pharmacopoeia requirements [20]. The sample is placed in thin-walled glass capillaries (1.3-1.5 mm outer diameter) and observed through a magnifying lens during heating. The melting point is recorded as the temperature range from initial softening to complete liquefaction.

Purity Assessment

The melting point range serves as a qualitative indicator of compound purity [21]. Pure Eserethol should exhibit a sharp melting point over a narrow temperature range (typically 1-2°C). The presence of impurities generally causes melting point depression and broadening of the melting range according to the principles of eutectic behavior [21].

Thermal Analysis Applications

Differential Scanning Calorimetry (DSC) provides more detailed thermal characterization, including enthalpy of fusion and thermal stability information [22]. These measurements complement the simple melting point determination and provide quantitative data for thermodynamic calculations. The thermal behavior under different atmospheric conditions (air, nitrogen, vacuum) reveals information about compound stability and decomposition pathways.

PropertyValue
Molecular FormulaC₁₅H₂₂N₂O
Molecular Weight246.35 g/mol
CAS Number469-23-8
AppearanceRed to Dark Red Semi-Solid
Specific Rotation-97.9° (c = 0.2, Ethanol)
Storage Temperature253 K (-20°C)
Solubility in ChloroformSparingly soluble
Solubility in EthanolSlightly soluble
TechniqueKey CharacteristicsWavenumber/ppm
FT-IRC-H stretching, N-H bending, aromatic C=C3000-3500, 1600-1650 cm⁻¹
NMR (¹H)Aromatic protons, aliphatic CH₃, CH₂6-8 ppm (aromatic), 1-4 ppm (aliphatic)
NMR (¹³C)Carbonyl carbon, aromatic carbons120-160 ppm (aromatic), 10-60 ppm (aliphatic)
UV-Visπ-π* transitions of indole ring250-300 nm
Mass SpectrometryMolecular ion peak at m/z 246Base peak varies with ionization

XLogP3

1.5

Dates

Last modified: 02-18-2024

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